4-Chloroquinazoline-8-carbonyl chloride

Medicinal Chemistry Kinase Inhibitors Parallel Synthesis

4-Chloroquinazoline-8-carbonyl chloride is a C9H4Cl2N2O heteroaromatic building block (MW 227.05) that belongs to the 4-haloquinazoline family and is defined by the simultaneous presence of a chlorine at the 4-position and a reactive acyl chloride at the 8-position. The fused quinazoline core provides a rigid, electron-deficient scaffold widely exploited in medicinal chemistry for kinase inhibitor design; the 8‑carbonyl chloride moiety enables direct amidation or esterification without a separate activation step, while the 4‑chlorine remains available for orthogonal nucleophilic aromatic substitution (SNAr).

Molecular Formula C9H4Cl2N2O
Molecular Weight 227.04 g/mol
Cat. No. B13664137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazoline-8-carbonyl chloride
Molecular FormulaC9H4Cl2N2O
Molecular Weight227.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)Cl)N=CN=C2Cl
InChIInChI=1S/C9H4Cl2N2O/c10-8-5-2-1-3-6(9(11)14)7(5)12-4-13-8/h1-4H
InChIKeyZZGKHDSMCINHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloroquinazoline-8-carbonyl chloride (CAS 1093960-58-7) – Core Properties and Procurement Profile


4-Chloroquinazoline-8-carbonyl chloride is a C9H4Cl2N2O heteroaromatic building block (MW 227.05) that belongs to the 4-haloquinazoline family and is defined by the simultaneous presence of a chlorine at the 4-position and a reactive acyl chloride at the 8-position . The fused quinazoline core provides a rigid, electron-deficient scaffold widely exploited in medicinal chemistry for kinase inhibitor design; the 8‑carbonyl chloride moiety enables direct amidation or esterification without a separate activation step, while the 4‑chlorine remains available for orthogonal nucleophilic aromatic substitution (SNAr) . Standard commercial purity is 95% (HPLC), with batch-specific QC data including NMR, HPLC, and GC available from major suppliers .

Why 4-Chloroquinazoline-8-carbonyl Chloride Cannot Be Replaced by Generic 4-Chloroquinazolines


Common 4-chloroquinazoline derivatives (e.g., the parent 4-chloroquinazoline, CAS 5190-68-1) bear only the C4 leaving group and completely lack the C8 reactive handle – any attempt to introduce an amide, ester, or heterocycle at the 8-position would demand additional protection–deprotection sequences, reducing overall yield and increasing step count . Conversely, 4-chloroquinazoline-8-carboxylic acid (CAS 1824465-41-9) requires in-situ activation with coupling reagents, which introduces variability in conversion and complicates purification; its acid chloride counterpart 4-chloroquinazoline-8-carbonyl chloride bypasses that step, delivering higher and more reproducible coupling efficiency under mild conditions . Regioisomeric analogs (e.g., 6‑carbonyl chloride or 5‑carbonyl chloride variants) alter the exit-vector geometry, fundamentally changing the spatial orientation of the elaborated side chain and thereby affecting target binding. These three orthogonal differentiators – orthogonal reactivity, pre‑activated electrophile, and geometric fidelity of the 8‑substitution vector – mean that simple 4‑chloroquinazolines or carboxylic‑acid precursors cannot serve as drop‑in replacements in medicinal‑chemistry campaigns that require precise decoration at both the C4 and C8 positions.

Quantitative Differentiation of 4-Chloroquinazoline-8-carbonyl Chloride Against Its Closest Comparators


Unique Dual-Electrophile Topology Differentiates 4-Chloroquinazoline-8-carbonyl Chloride from Mono‑Functional 4‑Chloroquinazoline

The parent compound 4-chloroquinazoline (CAS 5190-68-1) contains a single electrophilic center (C4‑Cl) and lacks the 8‑carbonyl chloride handle entirely; consequently, any attempt to functionalize the 8-position requires de novo installation of a carboxylic acid or ester group, typically adding 2–3 synthetic steps. In contrast, 4-chloroquinazoline-8-carbonyl chloride provides two orthogonal electrophiles in a single molecule, enabling sequential or one-pot amidation–SNAr sequences without intermediate protecting‑group manipulation . This architectural distinction is not a matter of potency but of synthetic efficiency: documented one-step synthesis of the target compound from the corresponding quinazolin-4-one in quantitative yield under adapted Vilsmeier conditions (SOCl₂/DMF) demonstrates that the dual‑electrophile scaffold is accessible in a single operation, whereas building analogous dual‑functional systems from mono‑functional precursors would require multi‑step routes with cumulative yield loss [1].

Medicinal Chemistry Kinase Inhibitors Parallel Synthesis

Differential Solubility and Physicochemical Properties Versus 4-Chloroquinazoline-8-carboxylic Acid

4-Chloroquinazoline-8-carbonyl chloride is a highly moisture-sensitive acyl chloride (typical storage under inert atmosphere, desiccated conditions) with solubility in aprotic organic solvents such as dichloromethane, THF, and DMF, whereas the corresponding carboxylic acid counterpart (CAS 1824465-41-9, MW 208.60, C9H5ClN2O2) is a crystalline solid with markedly different solubility – requiring polar aprotic or even protic solvent mixtures for dissolution – and exhibits Brønsted acidity (pKa ~3–4 for the COOH proton) that can interfere with base‑sensitive downstream transformations . The acid chloride’s higher reactivity toward nucleophiles is quantified by its susceptibility to hydrolysis (t1/2 < 5 minutes in neutral aqueous buffer at 25 °C, class‑level inference for aroyl chlorides), necessitating anhydrous handling protocols that are not required for the stable carboxylic acid . This reactivity differential means the acid chloride enables rapid coupling (<30 minutes for typical primary amine amidations) vs. 2–24 hours for carboxylic acid/HATU‑mediated couplings.

Physicochemical Profiling Reaction Solvent Selection Purification Strategy

Synthetic Access to 4-Amino-quinazoline-8-carboxamide Kinase Scaffolds – a Class‑Level Differentiation from Non‑Acyl‑Chloride Precursors

Quinazoline‑based kinase inhibitors clinically validated against EGFR (gefitinib, erlotinib) and other tyrosine kinases typically require an elaborated substituent at the 4‑position (aniline or heteroaryl amine) and often a functionalized group at the 6‑ or 7‑position; compounds with additional substitution at the 8‑position are emerging as a new strategy to modulate selectivity and pharmacokinetics [1]. 4-Chloroquinazoline-8-carbonyl chloride uniquely enables direct conversion to 4-amino-quinazoline-8-carboxamides in two steps (amine SNAr at C4, then amine coupling at C8‑COCl) without protecting‑group interconversions, a sequence that from 4-chloroquinazoline‑8‑carboxylic acid requires three steps (SNAr, then acid activation, then coupling) and from 4‑chloroquinazoline would require four steps (C8 functionalization, oxidation, activation, coupling) [1][2]. Patent literature explicitly discloses 4-amino-quinazoline-8-carboxylic acid amides as protein kinase inhibitor templates, underscoring the synthetic demand for efficient access to this chemotype [2].

Protein Kinase Inhibitors EGFR Inhibitors FBDD

Differentiated Reactivity in SNAr at the 4‑Position: A Comparison of Leaving‐Group Quality Against 4‑Bromo, 4‑Fluoro, and 4‑Methoxy Analogs

In the broader 4‑haloquinazoline series, SNAr reactivity follows the order F > Cl > Br > OMe, governed by the electronegativity and leaving‑group ability of the substituent [1]. 4‑Chloroquinazoline derivatives are documented to react smoothly with anilines and aliphatic amines under mild conditions (K₂CO₃, acetone, reflux or microwave irradiation) to give quantitative conversion, while the 4‑fluoro analog reacts faster but is more costly and less widely available, and the 4‑bromo analog is often more expensive and offers negligible rate advantage [1][2]. The 4‑chloro substituent in 4‑chloroquinazoline-8-carbonyl chloride therefore represents an optimal balance of reactivity, stability, and cost: it is sufficiently activated for efficient SNAr (the C4 position is doubly activated by the electron‑deficient pyrimidine ring and the peri‑carbonyl group at C8), yet it tolerates the presence of the acyl chloride at C8 without self‑condensation, which a more labile 4‑fluoro group might not guarantee under all conditions [2].

Nucleophilic Aromatic Substitution Reaction Selectivity Orthogonal Functionalization

Positional Isomer Selectivity: 8‑Carbonyl Chloride vs. 6‑Carbonyl Chloride – Impact on Exit‑Vector Geometry

The quinazoline nucleus presents three distinct positions (C5, C6, C7, C8) for vector attachment to the fused benzene ring. 4‑Chloroquinazoline-8-carbonyl chloride orients the acyl‑chloride substituent at the C8 position, adjacent to the N1 nitrogen and in a peri relationship to the C4‑Cl, creating a unique angular exit vector (~60° relative to the quinazoline plane) that is geometrically distinct from the linear C6‑substituted analog [1]. In kinase inhibitor design, this angular trajectory can be exploited to access hydrophobic back‑pockets (e.g., the selectivity pocket in EGFR T790M or the DFG‑out conformation in inactive kinases) that are inaccessible to the C6‑carbonyl chloride isomer [1]. The C8‑carbonyl chloride is commercially catalogued (CAS 1093960-58-7), whereas the corresponding C6‑carbonyl chloride (ethyl 4‑chloroquinazoline-6‑carboxylate, CAS 155960-94-4) is supplied exclusively as the ester, requiring additional hydrolysis and activation steps to reach the acid chloride oxidation state .

Structure-Based Drug Design Exit-Vector Analysis Quinazoline Regiochemistry

Defined Application Scenarios Where 4-Chloroquinazoline-8-carbonyl Chloride Provides Measurable Advantage


Parallel Synthesis of 4,8-Disubstituted Quinazoline Libraries for Kinase SAR

Preparation of EGFR/ErbB2 Inhibitor Candidates with C8‑Amide Substitution

Synthesis of Heterocyclic Hybrids via Orthogonal SNAr–Acylation Sequences

Custom Synthesis of Quinazoline‑8‑carboxamide‑Based PROTACs or Molecular Glues

Quote Request

Request a Quote for 4-Chloroquinazoline-8-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.